molecular formula C19H24ClNO2 B4399764 4-[2-(2-Benzylphenoxy)ethyl]morpholine;hydrochloride

4-[2-(2-Benzylphenoxy)ethyl]morpholine;hydrochloride

Cat. No.: B4399764
M. Wt: 333.8 g/mol
InChI Key: JTYFXUTYBRDDAJ-UHFFFAOYSA-N
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Description

4-[2-(2-Benzylphenoxy)ethyl]morpholine;hydrochloride is a chemical compound with a complex structure that includes a morpholine ring, a benzyl group, and an ethoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Benzylphenoxy)ethyl]morpholine;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-(2-benzylphenoxy)ethanol: This intermediate is synthesized by reacting 2-benzylphenol with ethylene oxide under basic conditions.

    Formation of 4-[2-(2-benzylphenoxy)ethyl]morpholine: The intermediate 2-(2-benzylphenoxy)ethanol is then reacted with morpholine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired product.

    Conversion to Hydrochloride Salt: The final step involves the conversion of 4-[2-(2-benzylphenoxy)ethyl]morpholine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Benzylphenoxy)ethyl]morpholine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

4-[2-(2-Benzylphenoxy)ethyl]morpholine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(2-Benzylphenoxy)ethyl]morpholine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-Benzylphenoxy)ethyl]morpholine
  • 4-[2-(2-Phenoxy)ethyl]morpholine
  • 4-[2-(2-Benzyloxy)ethyl]morpholine

Comparison

4-[2-(2-Benzylphenoxy)ethyl]morpholine;hydrochloride is unique due to its specific structural features, such as the benzyl group and the ethoxy linkage

Properties

IUPAC Name

4-[2-(2-benzylphenoxy)ethyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2.ClH/c1-2-6-17(7-3-1)16-18-8-4-5-9-19(18)22-15-12-20-10-13-21-14-11-20;/h1-9H,10-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYFXUTYBRDDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=CC=C2CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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